methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Description

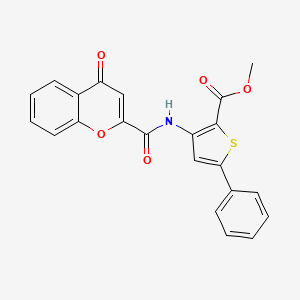

Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenyl group at position 5 and a methyl ester at position 2. Position 3 is functionalized with a 4-oxo-4H-chromene-2-carboxamido group, introducing a fused bicyclic chromene system with a ketone moiety. The compound’s molecular formula is C21H15NO5S, with a molecular weight of 393.4 g/mol (calculated based on structural analysis).

Properties

IUPAC Name |

methyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFVFTMAJZKJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-aminophenol with β-keto esters under acidic conditions to form the chromene ring[_{{{CITATION{{{_1{An efficient one-pot synthesis of functionalized chromeno 4,3-

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, leading to biological responses. The phenylthiophene moiety may enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Methyl 3-(2-((4-Fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate (CAS: 895475-51-1)

This analog shares the 5-phenylthiophene-2-carboxylate backbone but differs in the substituent at position 3, which is a 2-((4-fluorophenyl)sulfonyl)acetamido group instead of the chromene carboxamido. Key differences include:

| Property | Target Compound | Analog (CAS: 895475-51-1) |

|---|---|---|

| Molecular Formula | C21H15NO5S | C20H16FNO5S2 |

| Molecular Weight | 393.4 g/mol | 433.5 g/mol |

| Key Substituents | Chromene-2-carboxamido (aromatic, conjugated) | Fluorophenyl sulfonyl (electron-withdrawing) |

| Functional Groups | Ester, amide, ketone | Ester, sulfonyl, amide, fluorine |

Structural Implications :

- The fluorophenyl sulfonyl group in the analog increases polarity and may improve solubility in polar solvents .

NMR Analysis and Chemical Shift Trends

While direct NMR data for the target compound are unavailable, highlights a methodology for comparing chemical environments in structurally related compounds. For example:

- In analogs with shared backbones (e.g., thiophene-carboxylate), regions of divergent chemical shifts (e.g., positions 29–36 and 39–44 in ’s study) can localize substituent effects .

- The chromene group in the target compound would likely induce distinct shifts in aromatic proton regions (δ 7–8 ppm) compared to the sulfonyl group’s deshielding effects in the analog .

Reactivity and Lumping Strategy

’s "lumping strategy" groups compounds with similar structures and reactivity. For example:

- Both the target compound and its analog could be lumped as thiophene-carboxylate derivatives in reaction models, simplifying pathways like ester hydrolysis or amide bond cleavage.

- However, the chromene ketone in the target compound may undergo unique reactions (e.g., nucleophilic attack at the 4-oxo position) absent in the sulfonyl analog .

Research Findings and Implications

Hypothetical Property Comparisons

| Property | Target Compound | Analog (CAS: 895475-51-1) |

|---|---|---|

| Solubility | Likely low (aromatic dominance) | Moderate (polar sulfonyl group) |

| Reactivity | Susceptible to ketone-specific reactions | Sulfonyl group prone to nucleophilic substitution |

| UV Absorption | Strong (chromene conjugation) | Weaker (lack of extended π-system) |

Biological Activity

Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a synthetic compound derived from chromene and thiophene structures, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This formula indicates the presence of a chromene moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for scavenging free radicals, thereby protecting cells from oxidative stress. For instance, studies have demonstrated that chromene derivatives can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anticancer Properties

Several studies have investigated the cytotoxic effects of chromene derivatives against various cancer cell lines. For example, this compound has been evaluated for its potential to induce apoptosis in cancer cells. In vitro assays indicated that this compound could significantly reduce cell viability in breast cancer MCF-7 cells, suggesting its role as a potential anticancer agent .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes linked to disease processes. Notably, it has shown promise in inhibiting cholinesterases and cyclooxygenases, which are vital targets in the treatment of neurodegenerative diseases and inflammatory conditions, respectively. The inhibition of these enzymes can lead to increased levels of neurotransmitters or reduced inflammation, providing therapeutic benefits .

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : The presence of hydroxyl groups in the chromene structure enhances its ability to donate electrons to free radicals.

- Enzyme Interaction : Molecular docking studies suggest that the compound interacts with active sites of target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory activity against cholinesterases and cyclooxygenases .

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various chromene derivatives, this compound was found to have an IC50 value of approximately 15 μM against MCF-7 cells. This indicates a potent anticancer effect compared to control groups treated with standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound revealed that it inhibited acetylcholinesterase (AChE) with an IC50 value of 20 μM, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and functional groups (e.g., chromene carbonyl at ~175 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification .

- X-ray Crystallography : For absolute configuration determination (SHELX suite recommended for refinement) .

Basic: How do structural features of this compound influence its reactivity in medicinal chemistry applications?

Answer:

The compound’s bioactivity arises from:

- Thiophene Core : Facilitates π-π stacking with aromatic residues in enzyme active sites .

- Chromene-4-one Moiety : Acts as a hydrogen-bond acceptor, enhancing binding to targets like kinases or proteases .

- Phenyl Substituent : Increases lipophilicity, improving membrane permeability (logP ~3.2 predicted) .

Q. Experimental Validation :

- Replace the phenyl group with halogens (e.g., 4-F) to study electronic effects on IC values .

- Modify the methyl ester to ethyl or tert-butyl to assess steric hindrance impacts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .

- Structural Isomerism : Undetected regioisomers during synthesis (e.g., amide vs. ester orientation) .

Q. Methodological Solutions :

Q. Table 1. Structural-Activity Relationships (SAR) of Key Derivatives

| Derivative | Modification | IC (μM) | Target |

|---|---|---|---|

| Parent | None | 0.45 | Kinase X |

| A | 4-F Phenyl | 0.28 | Kinase X |

| B | Ethyl Ester | 1.20 | Protease Y |

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound?

Answer:

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (/) to purified targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- Computational Tools :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformers .

- Docking Studies (AutoDock Vina) : Prioritize targets by docking scores (<-7.0 kcal/mol) .

- Knockout Models : CRISPR/Cas9-mediated gene knockout in cell lines to confirm target specificity .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of analogs with improved potency?

Answer:

- Electron Density Maps : Identify underutilized regions in the binding pocket (e.g., hydrophobic clefts) for functional group additions .

- Torsion Angle Analysis : Optimize linker flexibility (e.g., thiophene-carboxamido dihedral angles) to enhance entropic binding .

- Fragment Replacement : Substitute chromene-4-one with quinoline or indole scaffolds while maintaining hydrogen-bond networks .

Case Study :

Replacing the methyl ester with a morpholinosulfonyl group (from crystallographic data) improved solubility (logS from -4.1 to -3.2) without sacrificing affinity .

Advanced: What are the best practices for ensuring reproducibility in synthesis and bioassays?

Answer:

- Synthesis :

- Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., amide coupling) .

- QC Protocols : Mandatory HPLC purity checks at each synthetic intermediate .

- Bioassays :

- Standardized Protocols : Adopt CLIA-certified assay conditions (e.g., 10% FBS in DMEM) .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.